molecular formula C25H18ClFN2O4 B2998537 2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 895654-02-1

2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B2998537
M. Wt: 464.88
InChI Key: BEJPHHFZJWTOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H18ClFN2O4 and its molecular weight is 464.88. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

A study focused on the structural aspects of two amide-containing isoquinoline derivatives, exploring their reaction with mineral acids to form gels and crystalline solids, as well as their host-guest complexes' fluorescence emission properties (Karmakar, Sarma, & Baruah, 2007). This research contributes to understanding the structural and fluorescence properties of quinoline derivatives, which could be relevant for developing materials with specific optical properties.

Metabolism and Toxicology

Research on the metabolism of chloroacetamide herbicides, including their conversion to specific metabolites in human and rat liver microsomes, is critical for understanding the potential human health impacts of these compounds. Studies have explored the comparative metabolism of various chloroacetamide herbicides, highlighting the role of human cytochrome P450 isoforms in their metabolism (Coleman, Linderman, Hodgson, & Rose, 2000). This research is pivotal for assessing the toxicity and carcinogenic potential of these herbicides, including their mechanisms of action at the molecular level.

Antimicrobial and Anticancer Activity

Synthesis and evaluation of fluoroquinolone-based 4-thiazolidinones for their antimicrobial activities highlight the potential of quinoline derivatives in developing new antimicrobial agents. The study describes the synthesis process and the evaluation of these compounds' efficacy against various microbial strains (Patel & Patel, 2010). Additionally, research into novel sulfonamide derivatives for their cytotoxic activities presents insights into the potential anticancer applications of these compounds, demonstrating significant activity against breast and colon cancer cell lines (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

properties

IUPAC Name

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClFN2O4/c1-33-19-4-2-3-18(12-19)28-23(30)14-29-13-21(24(31)15-5-8-17(27)9-6-15)25(32)20-11-16(26)7-10-22(20)29/h2-13H,14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJPHHFZJWTOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

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